molecular formula C23H17ClN2O2 B2911771 N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide CAS No. 952977-08-1

N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide

Katalognummer: B2911771
CAS-Nummer: 952977-08-1
Molekulargewicht: 388.85
InChI-Schlüssel: CXZBXFNPRFOQOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule drug that has been investigated for its potential use as a painkiller. However, the drug has been associated with severe adverse effects in clinical trials, leading to the termination of its development. Despite this setback, research into the mechanism of action and potential applications of BIA 10-2474 continues.

Wirkmechanismus

N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide 10-2474 is a potent inhibitor of FAAH, with an IC50 value of 0.24 nM. By inhibiting FAAH, this compound 10-2474 is thought to increase the levels of endocannabinoids in the body, leading to a reduction in pain sensation. However, the exact mechanism by which this compound 10-2474 causes adverse effects is not well understood.
Biochemical and Physiological Effects:
In addition to its potential painkilling effects, this compound 10-2474 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other enzymes, such as monoacylglycerol lipase (MAGL) and carboxylesterase 1 (CES1). This compound 10-2474 has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide 10-2474 in lab experiments is its potent inhibition of FAAH, which can be useful for studying the role of endocannabinoids in various physiological processes. However, the severe adverse effects associated with this compound 10-2474 make it a challenging compound to work with, and caution should be exercised when using it in experiments.

Zukünftige Richtungen

Despite the setbacks in clinical trials, research into the potential applications of N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide 10-2474 continues. One potential direction for future research is to investigate the mechanism by which this compound 10-2474 causes adverse effects, with the goal of developing safer FAAH inhibitors. Another direction is to investigate the potential use of this compound 10-2474 in other areas, such as the treatment of anxiety and depression. Finally, further research is needed to better understand the physiological and biochemical effects of this compound 10-2474, as well as its potential interactions with other compounds.

Synthesemethoden

N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide 10-2474 can be synthesized using a multi-step process that involves the reaction of 2-bromo-1,1'-biphenyl with 3-(4-chlorophenyl)isoxazol-5-amine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide 10-2474 has been studied for its potential use as a painkiller, as it is thought to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that have been shown to play a role in pain regulation. However, the clinical trials of this compound 10-2474 were terminated due to severe adverse effects, including the death of one participant.

Eigenschaften

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)22-14-19(26-28-22)15-23(27)25-21-9-5-4-8-20(21)16-6-2-1-3-7-16/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZBXFNPRFOQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.